molecular formula C13H9ClFN3O B10836414 Thieno[2,3-c]pyridine derivative 1

Thieno[2,3-c]pyridine derivative 1

Cat. No.: B10836414
M. Wt: 277.68 g/mol
InChI Key: MAFDXEXXQIAQTR-UHFFFAOYSA-N
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Description

Thieno[2,3-c]pyridine derivative 1 is a bicyclic heteroaromatic compound that has garnered significant interest in medicinal chemistry. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring. The unique structure of thieno[2,3-c]pyridine derivatives makes them valuable in drug discovery, particularly as kinase inhibitors due to their ability to form hydrogen bonds and interact with biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-c]pyridine derivatives typically involves the construction of the fused ring system through various cyclization reactions. One common method involves the reaction of 2-aminothiophenes with α,β-unsaturated carbonyl compounds under acidic conditions to form the desired thieno[2,3-c]pyridine core . Another approach includes the use of palladium-catalyzed cross-coupling reactions to introduce various substituents onto the thieno[2,3-c]pyridine scaffold .

Industrial Production Methods: Industrial production of thieno[2,3-c]pyridine derivatives often employs scalable synthetic routes that ensure high yields and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-c]pyridine derivatives undergo a variety of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles such as amines and thiols.

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted thieno[2,3-c]pyridines with enhanced biological properties .

Mechanism of Action

The mechanism of action of thieno[2,3-c]pyridine derivatives involves their interaction with specific molecular targets, such as kinases and other enzymes. These compounds often act as inhibitors by binding to the active site of the target protein, thereby blocking its activity. The binding typically involves hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-protein complex . This inhibition can disrupt key signaling pathways involved in disease progression, making these compounds valuable in therapeutic applications .

Properties

Molecular Formula

C13H9ClFN3O

Molecular Weight

277.68 g/mol

IUPAC Name

3-N-(3-chloro-4-fluorophenyl)furo[2,3-c]pyridine-2,3-diamine

InChI

InChI=1S/C13H9ClFN3O/c14-9-5-7(1-2-10(9)15)18-12-8-3-4-17-6-11(8)19-13(12)16/h1-6,18H,16H2

InChI Key

MAFDXEXXQIAQTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=C(OC3=C2C=CN=C3)N)Cl)F

Origin of Product

United States

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